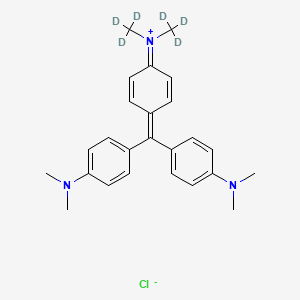
Gentian Violet-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentian Violet-d6, also known as N-[4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium Chloride-d6, is a derivative of Gentian Violet . Gentian Violet is an antiseptic violet dye used to prevent various infections, including fungal and bacterial infections . It belongs to the group of medicines called antifungals .
Molecular Structure Analysis
This compound has a molecular weight of 414.02 and a molecular formula of C25H24D6ClN3 . The structure of Gentian Violet, the parent compound, is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties .Chemical Reactions Analysis
In aqueous solutions, Gentian Violet dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells. The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan, and DNA .Physical And Chemical Properties Analysis
Gentian Violet has a melting point of 205–215 °C, a density of 1.19 g/cm3 at 20 °C, and is soluble in water, chloroform, and lightly soluble in ethanol, glycerol . It is insoluble in ether . The specific physical and chemical properties of this compound are not explicitly mentioned in the search results.Scientific Research Applications
Antibacterial and Antifungal Properties : Historically, GV has been used for its antibacterial and antifungal capabilities. It shows promise in dermatology due to its efficacy and safety, with recent discoveries identifying novel targets like NADPH oxidase in mammalian cells and thioredoxin reductase 2 in bacterial, fungal, and parasitic cells (Alexander M. Maley & J. Arbiser, 2013).
Antiviral and Anti-Angiogenic Agent : Recent reports have expanded the use of GV to include antityposomal and antiviral applications, as well as anti-angiogenic properties, which is particularly significant in the field of dermatology (Alexander M. Maley & J. Arbiser, 2013).
Metabolism and Mode of Action : GV's metabolism and mode of action involve various pathways, including oxidative N-demethylation by peroxidases. Its toxicity mainly targets the mitochondrion, and its photodynamic action, mediated by a free-radical mechanism, has been described in bacteria and Trypanosoma cruzi (R. Docampo & S. Moreno, 1988).
Use in Poultry Feed as a Fungal Inhibitor : Gentian violet has been studied for its effectiveness as a fungal inhibitor in poultry feed. Its antifungal activity was superior compared to other tested chemicals, making it a potential candidate for controlling fungal growth in agricultural settings (T. Chen & E. J. Day, 1974).
Treatment of Oral Candidiasis in HIV-infected Patients : GV's efficacy in treating oral candidiasis, especially in HIV-infected patients, has been noted. A study identified a concentration of GV that does not cause staining, yet possesses potent antifungal activity (R. Jurevic et al., 2011).
Application in Dermatology : GV is recognized for its potential in dermatological applications due to its antibacterial, antifungal, and antiviral properties. It has been effective in treating methicillin-resistant Staphylococcus aureus-colonized skin lesions and shows potential in wound healing (A. Pona et al., 2020).
Mechanism of Action
Target of Action
Gentian Violet-d6, also known as Crystal Violet-d6, is a deuterated version of Gentian Violet . It is a lipophilic dye with a high affinity for cell membranes and nucleic acids . The primary targets of this compound are the cell membranes and nucleic acids of the cells .
Mode of Action
This compound interacts with its targets by penetrating through the wall and membrane of both gram-positive and gram-negative bacterial cells . It has been shown to have antibacterial, antifungal, and anthelmintic properties . A photodynamic action of gentian violet, apparently mediated by a free-radical mechanism, has been described in bacteria and in the protozoan T. cruzi . Evidence also suggests that gentian violet dissipates the bacterial (and mitochondrial) membrane potential by inducing permeability .
Biochemical Pathways
This compound is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .
Pharmacokinetics
It is known that this compound can be used as an internal standard in mass spectrometry (ms) analyses . The addition of deuterium atoms allows it to be distinguished from non-deuterated Gentian Violet in samples .
Result of Action
This compound has been shown to significantly reduce the proliferation of various types of cancer cells . It induces apoptosis in these cells, as indicated by results of transferase dUTP nick and labeling (TUNEL) assay and Western blot assay . Moreover, this compound significantly increases reactive oxygen species (ROS) and upregulates the expression of p53, PUMA, BAX, and p21, critical components for apoptosis induction, in ovarian cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of analytical chemistry, this compound can be used to quantify Gentian Violet in complex biological or environmental matrices, where measurement is necessary to understand its distribution, metabolism, or persistence .
Safety and Hazards
properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-bis(trideuteriomethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXZNDDNMQXFV-TXHXQZCNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1)C([2H])([2H])[2H].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Gentian Violet-d6 synthesized, and how is its purity assessed?
A1: this compound, a deuterated form of Gentian Violet (also known as Crystal Violet), is synthesized to serve as an internal standard in analytical chemistry, particularly for quantifying trace amounts of Gentian Violet and its metabolites in complex matrices like food products [, ]. The use of a stable isotope-labeled analog like this compound helps improve the accuracy and reliability of quantification by minimizing errors associated with sample preparation and instrumental variation.
Q2: What specific analytical applications utilize this compound?
A2: this compound plays a crucial role in developing and implementing highly sensitive and specific analytical methods for detecting Gentian Violet and its metabolites, primarily in food safety applications [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)
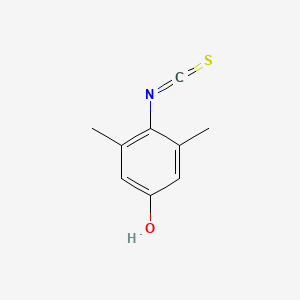


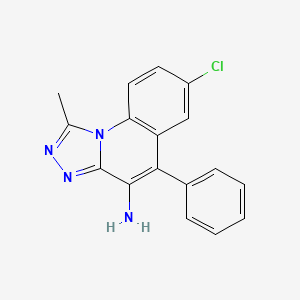
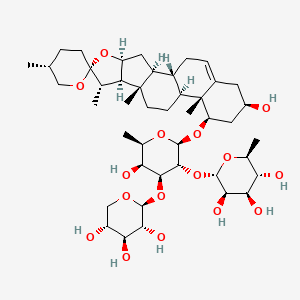
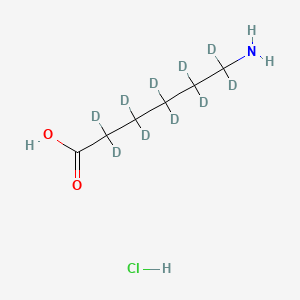
![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)